(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol

Catalog No.
S15842794
CAS No.
M.F
C7H7N3O
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol

Product Name

(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol

IUPAC Name

2H-pyrazolo[4,3-c]pyridin-3-ylmethanol

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c11-4-7-5-3-8-2-1-6(5)9-10-7/h1-3,11H,4H2,(H,9,10)

InChI Key

FPCNRSDWPNYEAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(NN=C21)CO

(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol is a bicyclic compound that features a pyrazole ring fused to a pyridine ring. Its chemical formula is C7H7N3OC_7H_7N_3O with a molecular weight of approximately 149.15 g/mol. The compound is characterized by its unique structural configuration, which includes a hydroxymethyl group attached to the nitrogen-containing heterocycle. This structure contributes to its potential biological activities and applications in medicinal chemistry.

Typical of compounds containing both pyrazole and pyridine functionalities. Some notable reaction types include:

  • Nucleophilic Substitution: The presence of the hydroxymethyl group allows for nucleophilic substitutions at the nitrogen atoms, which can lead to the formation of various derivatives.
  • Condensation Reactions: The compound can undergo condensation with carbonyl compounds, leading to the formation of more complex structures.
  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

These reactions can be utilized to synthesize derivatives with enhanced biological properties or novel functionalities.

Research indicates that (1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol exhibits significant biological activity, particularly in the realm of pharmacology. Some key points include:

  • Antimicrobial Properties: Compounds related to this structure have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Activity: Preliminary studies indicate that derivatives of pyrazolo-pyridines may possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Neurological Effects: Some derivatives have been explored for their effects on central nervous system targets, indicating potential use in treating neurological disorders.

These activities highlight the compound's promise in drug development.

The synthesis of (1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves several strategies:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted pyrazoles and pyridines, cyclization reactions can be performed to construct the bicyclic framework.
  • Functionalization: Once the core structure is established, functional groups can be introduced via various chemical transformations, including alkylation or acylation.
  • Use of Catalysts: Catalytic methods may enhance reaction efficiency and selectivity during the synthesis process.

For example, one synthesis approach might involve starting with 5-halo-pyrazoles and subjecting them to nucleophilic substitution with formaldehyde derivatives, ultimately yielding (1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol

(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated for use in developing new drugs targeting infections or cancer.
  • Chemical Probes: The compound can serve as a chemical probe in biological research to elucidate mechanisms of action for various cellular processes.
  • Material Science: Its unique structure may also find applications in material science, particularly in developing novel polymers or coatings.

Studies on the interactions of (1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol with biological targets are crucial for understanding its pharmacological profile:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can provide insights into its therapeutic potential.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes linked to disease pathways can help identify specific therapeutic applications.

Such studies are essential for advancing this compound from basic research into clinical applications.

Several compounds share structural similarities with (1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol. Here are some notable examples:

Compound NameStructure TypeNotable Activities
(1H-Pyrazolo[4,3-b]pyridin-3-yl)methanolBicyclic pyrazolo-pyridineAntimicrobial and anticancer
(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanolBicyclic pyrazolo-pyridinePotential CNS effects
(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanolTetrahydro derivativeAntidepressant properties

These compounds illustrate variations in biological activity and structural characteristics while highlighting the unique position of (1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol within this chemical family.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

149.058911855 g/mol

Monoisotopic Mass

149.058911855 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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